molecular formula C19H18ClN5O2S B2663665 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-84-2

5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2663665
CAS No.: 868220-84-2
M. Wt: 415.9
InChI Key: BJYNNRHLXGGCAD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a furan ring, a thiazole ring, and a triazole ring . Compounds with these functional groups are often found in pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step protocols involving reactions such as esterification, hydrazination, salt formation, and cyclization .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies focus on synthesizing and evaluating the antimicrobial and antifungal properties of compounds structurally related to "5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol". For instance, compounds with azole derivatives, including 1,2,4-triazole, have shown antimicrobial activities against various microorganisms. The synthesis processes often involve the creation of novel compounds that exhibit significant activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Başoğlu et al., 2013), (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Properties

Compounds related to the specified chemical structure have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Research has identified derivatives that exhibit high and dose-dependent analgesic and anti-inflammatory activities without inducing gastric lesions, suggesting their potential for therapeutic applications in managing pain and inflammation (Tozkoparan et al., 2004).

Anticancer and Antiangiogenic Effects

Novel derivatives have also been explored for their anticancer and antiangiogenic effects. Studies demonstrate that certain compounds can significantly reduce tumor volume, inhibit tumor-induced endothelial proliferation, and potentially serve as candidates for anticancer therapy. These findings highlight the promising therapeutic applications of these compounds in cancer treatment (Chandrappa et al., 2010).

Solubility and Partitioning in Biological Solvents

Research on the solubility thermodynamics and partitioning processes of related compounds in biologically relevant solvents has been conducted to understand their pharmacokinetic properties better. This research is crucial for drug development, as it provides insights into the solubility and distribution behavior of potential pharmaceutical compounds in biological systems (Volkova et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, compounds with a piperazine ring are found in a variety of drugs including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or agrochemicals, given the presence of functional groups commonly found in these types of compounds .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c20-13-3-1-4-14(11-13)23-6-8-24(9-7-23)16(15-5-2-10-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-5,10-12,16,26H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYNNRHLXGGCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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